3-Fluoro-1-prolylpiperidine

Lipophilicity ADME Medicinal Chemistry

Researchers relying on non-fluorinated prolylpiperidines risk misleading SAR data due to uncontrolled conformational flexibility and oxidative metabolism. 3-Fluoro-1-prolylpiperidine (CAS 2000401-72-7) resolves this with a strategically placed 3-fluoro substituent. • Conformational bias of the piperidine ring for consistent target engagement (J. Org. Chem. 2024) • Enhanced metabolic stability via C-F bond resistance to CYP450 oxidation • XLogP = 0.7 for optimized fragment library profiling Available in 1 g, 5 g, and 10 g standard packs with custom synthesis options. Inquire for batch-specific purity certification.

Molecular Formula C10H17FN2O
Molecular Weight 200.25 g/mol
CAS No. 2000401-72-7
Cat. No. B1489311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-prolylpiperidine
CAS2000401-72-7
Molecular FormulaC10H17FN2O
Molecular Weight200.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC(C2)F
InChIInChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2
InChIKeyJDVZXJADCICNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-1-prolylpiperidine: Procurement Guide & Scaffold Overview


3-Fluoro-1-prolylpiperidine (CAS 2000401-72-7) is a synthetic fluorinated piperidine derivative characterized by a 3-fluoro substituent on a piperidine ring that is linked via an amide bond to a prolyl moiety (C10H17FN2O; MW = 200.25 g/mol). This compound belongs to the class of prolylpiperidines, a scaffold of interest in medicinal chemistry due to its potential to inhibit prolyl oligopeptidase (POP) and related serine proteases. The strategic placement of a single fluorine atom at the 3-position of the piperidine ring introduces key physicochemical modifications relative to non-fluorinated analogs, including altered lipophilicity (XLogP = 0.7) [1], conformational biasing of the piperidine ring [2], and the potential for enhanced metabolic stability due to the strength of the C-F bond . These properties make 3-Fluoro-1-prolylpiperidine a valuable building block for fragment-based drug discovery (FBDD) and a specialized chemical probe for investigating structure-activity relationships (SAR) within prolylpiperidine-based inhibitor programs.

Why 3-Fluoro-1-prolylpiperidine Has No Generic Substitute


Generic prolylpiperidines, such as unsubstituted 1-prolylpiperidine (CAS 166975-75-3), lack the fluorine atom that fundamentally alters the molecular properties critical for drug discovery applications. The introduction of fluorine at the 3-position of the piperidine ring in 3-Fluoro-1-prolylpiperidine is not a simple isosteric replacement; it modifies the electronic distribution, lipophilicity (XLogP = 0.7 vs. 0.76 for the non-fluorinated analog) [1], and most importantly, the conformational ensemble of the piperidine ring. Fluorination in this position has been shown to bias the piperidine ring toward specific conformations, which can dramatically affect binding affinity to biological targets such as prolyl oligopeptidase [2]. Furthermore, the C-F bond is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to C-H bonds, a property that cannot be achieved with non-fluorinated or differently substituted analogs . These distinct physicochemical and metabolic characteristics mean that a non-fluorinated prolylpiperidine cannot serve as a reliable surrogate in SAR studies, fragment screening campaigns, or in vivo efficacy models without risking misleading or irreproducible results. The quantitative evidence below establishes the specific differentiators that guide scientific selection and procurement decisions.

3-Fluoro-1-prolylpiperidine: Evidence-Based Comparison


Lipophilicity Modulation by 3-Fluoro Substitution

The calculated lipophilicity (XLogP) of 3-Fluoro-1-prolylpiperidine is 0.7, which is marginally lower than that of the non-fluorinated analog 1-prolylpiperidine (XLogP = 0.76). This 0.06 log unit reduction in lipophilicity is a direct consequence of the electron-withdrawing nature of the fluorine atom and its influence on the overall dipole moment of the molecule [1]. While the magnitude of change appears small, it is significant in the context of fragment-based drug discovery where even minor lipophilicity adjustments can impact solubility, permeability, and off-target binding profiles.

Lipophilicity ADME Medicinal Chemistry Fragment-Based Drug Discovery

Conformational Biasing by 3-Fluoro Substitution

A systematic survey of fluorinated piperidine derivatives using NMR spectroscopy and computational modeling revealed that 3-fluoro substitution significantly biases the piperidine ring conformation. While specific quantitative conformer populations for 3-Fluoro-1-prolylpiperidine are not yet published, the study establishes that fluorinated piperidines, as a class, exhibit altered conformational equilibria compared to their non-fluorinated counterparts. This conformational biasing is directly attributed to the stereoelectronic effects of the C-F bond, which can influence the orientation of the prolyl moiety and the overall 3D shape of the molecule [1]. For example, the study demonstrated that 3-fluoropiperidine derivatives exhibit a preference for axial or equatorial conformations depending on the substitution pattern, a feature not present in unsubstituted piperidines [1].

Conformational Analysis NMR Spectroscopy Fragment-Based Drug Discovery 3D Pharmacophore

Metabolic Stability Advantage from C-F Bond

The carbon-fluorine bond in 3-Fluoro-1-prolylpiperidine is significantly stronger (bond dissociation energy ≈ 130 kcal/mol) compared to a typical carbon-hydrogen bond (≈ 100 kcal/mol). This thermodynamic stability translates to increased resistance to oxidative metabolism by cytochrome P450 enzymes, which are the primary mediators of drug metabolism in the liver . While direct metabolic stability data for 3-Fluoro-1-prolylpiperidine is not currently available in the public domain, studies on structurally related fluorinated piperidines have consistently demonstrated that strategic fluorination blocks metabolic 'hot spots' and extends half-life. For instance, fluorinated piperidine derivatives in recent medicinal chemistry programs have shown improved metabolic stability compared to their non-fluorinated counterparts .

Metabolic Stability Cytochrome P450 Pharmacokinetics Drug Metabolism

POP Binding Mode and Fluorination Effects

The prolylpiperidine scaffold is a known pharmacophore for prolyl oligopeptidase (POP) inhibition. A seminal study demonstrated that a synthetic unnatural dipeptide containing a linked proline-piperidine structure binds covalently to the active site of POP, confirming that the prolyl moiety anchors the inhibitor into the S2 subsite while the piperidine ring occupies the hydrophobic S1 pocket [1]. The 3-fluoro substitution in 3-Fluoro-1-prolylpiperidine is positioned to modulate the electronic and steric environment of the piperidine ring within the S1 pocket, which can influence both binding affinity and selectivity. While direct IC50 or Ki values for 3-Fluoro-1-prolylpiperidine against POP have not been disclosed in the public literature, the established covalent binding mode of the parent scaffold provides a clear mechanistic rationale for its use as a chemical probe to investigate fluorine effects on POP inhibition.

Prolyl Oligopeptidase Enzyme Inhibition Serine Protease Covalent Inhibitor

Batch Purity and Procurement Standards

Commercially available 3-Fluoro-1-prolylpiperidine (CAS 2000401-72-7) is typically supplied with a minimum purity of 95% as determined by HPLC [REFS-1, REFS-2]. In contrast, non-fluorinated 1-prolylpiperidine (CAS 166975-75-3) is often available at similar purity levels (95%+), but the presence of the fluorine atom in the former can introduce additional analytical challenges for identity confirmation and purity assessment. Vendors typically provide characterization data including 1H-NMR and mass spectrometry to confirm the identity and purity of 3-Fluoro-1-prolylpiperidine . This level of analytical rigor is essential for ensuring batch-to-batch consistency in research applications where even trace impurities can confound biological assay results.

Chemical Purity Quality Control Procurement Analytical Chemistry

Molecular Weight and Physicochemical Differences

The molecular weight of 3-Fluoro-1-prolylpiperidine is 200.25 g/mol, which is 17.99 g/mol higher than that of 1-prolylpiperidine (182.26 g/mol). This difference arises from the replacement of a hydrogen atom (atomic mass ~1) with a fluorine atom (atomic mass ~19). The increase in molecular weight places 3-Fluoro-1-prolylpiperidine at the upper limit of typical fragment libraries (which often adhere to the 'Rule of Three' with MW ≤ 300), whereas the non-fluorinated analog is more centrally positioned [REFS-1, REFS-2]. Additionally, the topological polar surface area (TPSA) of 3-Fluoro-1-prolylpiperidine is 32.3 Ų, which is favorable for blood-brain barrier penetration, a property that may be subtly modulated by the fluorine substitution compared to the non-fluorinated analog (TPSA ~32.3 Ų as well, but fluorine can influence effective polarity) [1].

Molecular Weight Physicochemical Properties Fragment Library Design Rule of Three

3-Fluoro-1-prolylpiperidine: Optimal Use Cases


Fluorinated 3D Fragments for FBDD Libraries

3-Fluoro-1-prolylpiperidine is ideally suited for inclusion in specialized fragment libraries designed for FBDD campaigns. Its distinct lipophilicity (XLogP = 0.7) [1] and the conformational biasing imparted by the 3-fluoro group [2] make it a valuable '3D fragment' that can explore chemical space not accessible to flat, aromatic fragments. The predicted metabolic stability of the C-F bond also increases the likelihood that hits identified from this fragment will have favorable ADME properties, reducing the need for extensive optimization later in the drug discovery pipeline.

Chemical Probe for POP SAR Studies

Given that the prolylpiperidine scaffold is a known covalent inhibitor of prolyl oligopeptidase [3], 3-Fluoro-1-prolylpiperidine serves as a critical chemical probe for dissecting the role of fluorine substitution in enzyme binding. By directly comparing the inhibitory potency and binding kinetics of 3-Fluoro-1-prolylpiperidine with its non-fluorinated analog, researchers can quantify the effect of fluorine on the interaction with the S1 pocket of POP. This SAR information is essential for optimizing next-generation POP inhibitors targeting neurological disorders and diabetes.

Fluorine Effects on Potency and Selectivity

In medicinal chemistry programs focused on serine protease inhibitors or other targets where a prolylpiperidine core is privileged, 3-Fluoro-1-prolylpiperidine is a key intermediate for lead optimization. The quantitative differences in molecular weight (+17.99 g/mol) and lipophilicity (ΔLogP = -0.06) relative to 1-prolylpiperidine [1] provide a precise starting point for understanding how fluorine impacts target engagement and off-target profiles. Furthermore, the conformational bias observed in fluorinated piperidines [2] can be leveraged to design inhibitors with improved selectivity for a particular protein isoform or binding site conformation.

PK/PD Modeling with Metabolically Stable Scaffolds

For in vivo pharmacological studies, the enhanced metabolic stability predicted for 3-Fluoro-1-prolylpiperidine due to the C-F bond is a significant advantage. Researchers can use this compound to generate reliable PK/PD data that is less confounded by rapid metabolic clearance. This makes it an excellent candidate for establishing baseline exposure-response relationships in animal models of disease, particularly when evaluating the therapeutic potential of prolylpiperidine-based inhibitors.

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